molecular formula C17H16N6O B2579968 N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448077-19-7

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2579968
CAS No.: 1448077-19-7
M. Wt: 320.356
InChI Key: DGPPRMUQNHLATN-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydronaphthalene moiety linked to a pyridazine ring substituted with a triazole group and a carboxamide group. Its unique structure makes it a subject of interest for researchers exploring new chemical entities for medicinal and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. This can be achieved through hydrogenation of naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The resulting tetrahydronaphthalene is then functionalized to introduce the carboxamide group.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The tetrahydronaphthalene ring can be oxidized to form naphthalene derivatives.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of carboxamide groups.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often facilitated by heating or the use of a strong base.

Major Products Formed:

  • Oxidation: Naphthalene derivatives, such as naphthoquinones.

  • Reduction: Primary amines.

  • Substitution: Substituted triazoles or pyridazines.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: It could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

  • N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide: A related compound with an acetamide group instead of a carboxamide group.

  • Naphthalene derivatives: Compounds derived from naphthalene with various functional groups.

Uniqueness: N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide stands out due to its unique combination of tetrahydronaphthalene, pyridazine, and triazole groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O/c24-17(15-8-9-16(22-21-15)23-11-18-10-19-23)20-14-7-3-5-12-4-1-2-6-13(12)14/h1-2,4,6,8-11,14H,3,5,7H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPPRMUQNHLATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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